molecular formula C19H22ClNO4S B11067516 3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B11067516
M. Wt: 395.9 g/mol
InChI Key: OQEAHLQZVJBGHG-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID is an organic compound characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(tert-Butyl)phenyl)propanoic acid: This compound is similar but lacks the sulfonyl amino group.

    4-tert-Butylbenzyl acetic acid: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

3-[4-(TERT-BUTYL)PHENYL]-3-{[(4-CHLOROPHENYL)SULFONYL]AMINO}PROPANOIC ACID is unique due to the presence of both the tert-butyl and sulfonyl amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C19H22ClNO4S/c1-19(2,3)14-6-4-13(5-7-14)17(12-18(22)23)21-26(24,25)16-10-8-15(20)9-11-16/h4-11,17,21H,12H2,1-3H3,(H,22,23)

InChI Key

OQEAHLQZVJBGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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